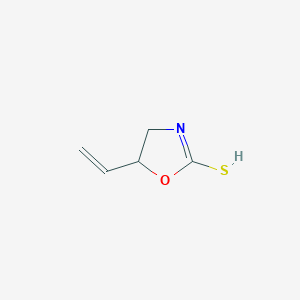
5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trinitrotoluene . This compound is a yellow, odorless, solid organic compound that is widely used as an explosive material. It is known for its stability and insensitivity to shock, which makes it a preferred choice in military and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:
Reaction Control: Precise control of temperature and acid concentration to avoid over-nitration or under-nitration.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and unreacted materials.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron filings and hydrochloric acid are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
Oxidation: Oxidation products include nitrobenzoic acids.
Reduction: Reduction products include aminodinitrotoluenes.
Substitution: Substituted products vary based on the reagents used.
科学研究应用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material in various chemical studies.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Medicine: Research on its potential use in controlled medical applications.
Industry: Widely used in mining, construction, and military applications as an explosive material.
作用机制
The mechanism by which 2,4,6-trinitrotoluene exerts its explosive effects involves rapid decomposition and the release of gases and heat. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The pathways involved include:
Decomposition: The nitro groups decompose to form nitrogen gas.
Oxidation: Carbon atoms are oxidized to form carbon dioxide.
Reduction: Hydrogen atoms are reduced to form water vapor.
相似化合物的比较
2,4,6-trinitrotoluene is compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive and used as an intermediate in the production of other chemicals.
1,3,5-trinitrobenzene: More sensitive to shock and used in specialized explosive applications.
Nitroglycerin: More powerful but less stable, used in dynamite and medical applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its stability and insensitivity to shock, making it a preferred choice for various applications.
Similar Compounds
- 2,4-dinitrotoluene
- 1,3,5-trinitrobenzene
- Nitroglycerin
属性
IUPAC Name |
5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN=C(O1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN=C(O1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
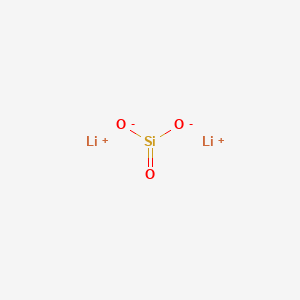
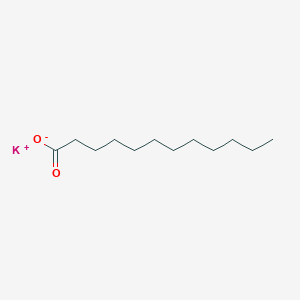
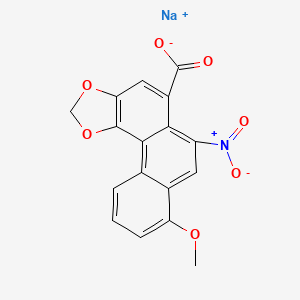
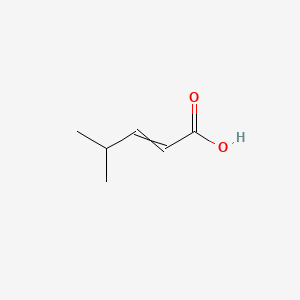
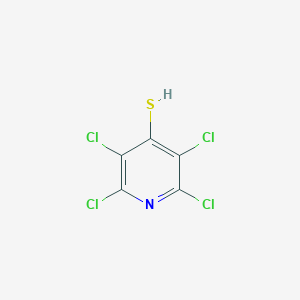
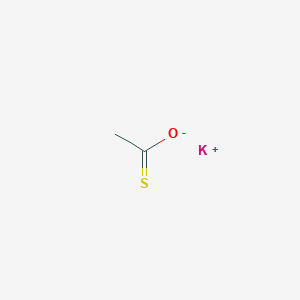
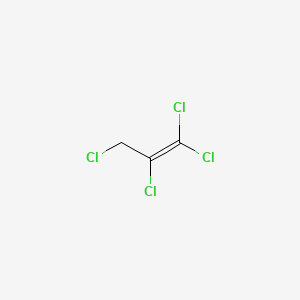
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
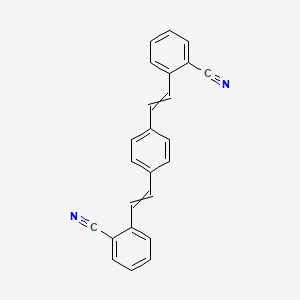
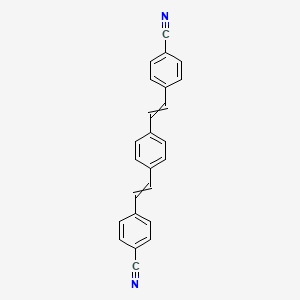


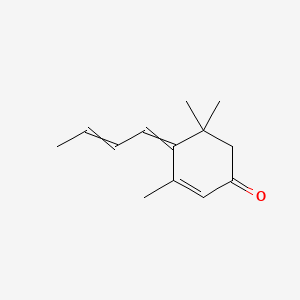
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
